molecular formula C8H15NO3 B13338860 3-(3-Methoxypyrrolidin-1-yl)propanoic acid

3-(3-Methoxypyrrolidin-1-yl)propanoic acid

Cat. No.: B13338860
M. Wt: 173.21 g/mol
InChI Key: XITOXUHMZDRYGW-UHFFFAOYSA-N
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Description

3-(3-Methoxypyrrolidin-1-yl)propanoic acid is an organic compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxypyrrolidin-1-yl)propanoic acid typically involves the reaction of pyrrolidine with a suitable methoxy-substituted propanoic acid derivative. One common method is the alkylation of pyrrolidine with 3-methoxypropanoic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypyrrolidin-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Methoxy-substituted aldehydes or carboxylic acids.

    Reduction: Methoxy-substituted alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Methoxypyrrolidin-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyrrolidin-1-yl)propanoic acid: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.

    3-(3-Methoxyphenyl)propanoic acid: Contains a phenyl ring instead of a pyrrolidine ring, leading to different physical and chemical properties.

    Indole-3-propionic acid: Contains an indole ring, which imparts different biological activities and applications.

Uniqueness

3-(3-Methoxypyrrolidin-1-yl)propanoic acid is unique due to the presence of both the methoxy group and the pyrrolidine ring. This combination of functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

3-(3-methoxypyrrolidin-1-yl)propanoic acid

InChI

InChI=1S/C8H15NO3/c1-12-7-2-4-9(6-7)5-3-8(10)11/h7H,2-6H2,1H3,(H,10,11)

InChI Key

XITOXUHMZDRYGW-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)CCC(=O)O

Origin of Product

United States

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